3-Fluorophenyl chloroformate
Overview
Description
3-Fluorophenyl chloroformate is a chemical compound with the molecular formula CHClFO . It is used in various chemical syntheses .
Molecular Structure Analysis
The InChI code for 3-Fluorophenyl chloroformate is1S/C7H4ClFO2/c8-7(10)11-6-3-1-2-5(9)4-6/h1-4H
. This code provides a specific description of the molecule’s structure.
Scientific Research Applications
Development of Tyrosinase Inhibitors
The compound has been leveraged in the development of tyrosinase inhibitors . Tyrosinase is an enzyme involved in melanin production, and its inhibitors are sought after for their potential applications in treating pigmentation disorders and neurodegenerative diseases like Parkinson’s.
Fluorinated Isoquinolines Synthesis
3-Fluorophenyl chloroformate is utilized in the synthesis of fluorinated isoquinolines . These compounds have unique characteristics such as biological activities and light-emitting properties, making them important components in pharmaceuticals and materials science.
Novel Hallucinogens Research
In the field of forensic science, 3-Fluorophenyl chloroformate-related structures have been studied for their hallucinogenic properties . This research is crucial for understanding the pharmacology and potential risks associated with novel psychoactive substances.
Safety and Hazards
Phenyl chloroformate, a related compound, is known to be combustible, corrosive to metals, harmful if swallowed, and causes severe skin burns and eye damage. It may cause respiratory irritation and is fatal if inhaled . It is reasonable to assume that 3-Fluorophenyl chloroformate may have similar hazards.
Mechanism of Action
Mode of Action
3-Fluorophenyl chloroformate, like other chloroformates, is a reactive compound that can participate in nucleophilic substitution reactions. It can react with nucleophiles such as amines and alcohols, leading to the formation of carbamates and carbonates, respectively . The fluorine atom in the phenyl ring can influence the reactivity of the chloroformate group, potentially enhancing its electrophilicity.
Result of Action
The molecular and cellular effects of 3-Fluorophenyl chloroformate’s action would depend on its specific targets within a biological system. Its reactivity with amines and alcohols suggests that it could modify proteins or other biomolecules, potentially altering their function . The exact effects would depend on the specific context and the molecules targeted.
Action Environment
The action, efficacy, and stability of 3-Fluorophenyl chloroformate can be influenced by various environmental factors. For instance, the presence of nucleophiles such as amines and alcohols in the environment would likely lead to rapid reaction and potential degradation of the compound . Additionally, factors such as pH and temperature could influence the compound’s reactivity and stability.
properties
IUPAC Name |
(3-fluorophenyl) carbonochloridate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClFO2/c8-7(10)11-6-3-1-2-5(9)4-6/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIEYPDNYJMIKMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)OC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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